3-(2-Methoxy-5-methylphenyl)butanoic acid
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Overview
Description
3-(2-Methoxy-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a butanoic acid backbone substituted with a 2-methoxy-5-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylphenylboronic acid and butanoic acid derivatives.
Suzuki-Miyaura Coupling: A common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Electrophiles (e.g., halogens), nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxy-5-methylphenyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenylboronic acid: A precursor in the synthesis of 3-(2-Methoxy-5-methylphenyl)butanoic acid.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Another boronic acid derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-methoxy-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-11(15-3)10(6-8)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
InChI Key |
ITXXGASEFOCNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)CC(=O)O |
Origin of Product |
United States |
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